3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Serine protease inhibition Pseudo-irreversible inhibitor PPE/HNE

Procure 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034386-23-5) as a validated, pseudo-irreversible HNE/proteinase-3 inhibitor scaffold. The 3-chloro-4-fluorophenylsulfonyl group confers unique electrophilicity and target residence time, non-interchangeable with phenyl, tolyl, or methoxyphenyl analogs. Critical for SAR campaigns comparing oxazolidine-2,4-dione vs. thiazolidine-2,4-dione matched pairs (e.g., CAS 1795089-99-4) in COPD/ARDS drug discovery. Compatible with biotinylation/fluorophore conjugation for cellular target-engagement ABPP assays.

Molecular Formula C14H14ClFN2O5S
Molecular Weight 376.78
CAS No. 2034386-23-5
Cat. No. B2763718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS2034386-23-5
Molecular FormulaC14H14ClFN2O5S
Molecular Weight376.78
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C14H14ClFN2O5S/c15-11-7-10(1-2-12(11)16)24(21,22)17-5-3-9(4-6-17)18-13(19)8-23-14(18)20/h1-2,7,9H,3-6,8H2
InChIKeyMOMJPRSOWZTRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034386-23-5): Core Scaffold & Baseline Characterization for Procurement


3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034386-23-5) is a fully synthetic small molecule (MW 376.78 g/mol; C₁₄H₁₄ClFN₂O₅S) that integrates a 1-sulfonylpiperidine linker with an oxazolidine-2,4-dione heterocycle . The oxazolidine-2,4-dione scaffold is an established pharmacophore in medicinal chemistry, most notably recognized for conferring pseudo-irreversible inhibitory activity against serine proteases such as human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE) [1]. The 3-chloro-4-fluorophenylsulfonyl substituent further modulates electrophilic character, target residence time, and physicochemical properties, distinguishing it from earlier acyl- and benzyl-substituted oxazolidine-2,4-diones [1].

Why Generic Substitution Fails for 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione: Key Structural Determinants


Within the N-sulfonyloxazolidine-2,4-dione class, minor structural perturbations produce large changes in inhibitory potency, selectivity, and mode of enzyme inactivation [1]. The 3-chloro-4-fluorophenyl motif on the sulfonyl group is not interchangeable with simple phenyl, tolyl, or methoxyphenyl analogs, as each substitution pattern alters the electrophilicity of the oxazolidine-2,4-dione carbonyls and the compound's hydrophobicity (ClogP/LogD), directly impacting target binding kinetics and off-target profiles [1][2]. Similarly, replacing the oxazolidine-2,4-dione ring with its thiazolidine-2,4-dione analog (e.g., CAS 1795089-99-4) changes the ring heteroatom from oxygen to sulfur, modifying hydrogen-bonding capacity and metabolic stability, which precludes simple generic substitution [3]. The piperidine-4-yl linker geometry is also critical, as shorter or more flexible linkers (e.g., azetidine, pyrrolidine) have been shown to alter conformational constraints and protease binding [2].

Product-Specific Quantitative Evidence Guide for 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034386-23-5)


N-Sulfonyl vs. N-Acyl Oxazolidine-2,4-dione: Pseudo-Irreversible Inhibitory Potency Against Porcine Pancreatic Elastase (PPE)

In a direct comparison within a single study, N-sulfonyloxazolidine-2,4-diones (the class to which the target compound belongs) demonstrated significantly higher second-order inactivation rate constants (k_inact/K_I) against PPE compared to their N-acyl counterparts. For example, the N-tosyl derivative (4-CH₃-C₆H₄-SO₂) achieved a k_inact/K_I of 1.2 × 10⁴ M⁻¹s⁻¹, while the N-acetyl analog reached only 2.5 × 10² M⁻¹s⁻¹ [1]. Furthermore, N-sulfonyloxazolidine-2,4-diones potently inhibited human neutrophil elastase (HNE) and proteinase-3, whereas they were weak inhibitors of human cathepsin G, indicating a selectivity window conferred by the N-sulfonyl group [1].

Serine protease inhibition Pseudo-irreversible inhibitor PPE/HNE

Differential Physicochemical Profile: 3-Chloro-4-fluorophenyl vs. 4-Trifluoromethoxyphenyl Sulfonyl Analog

The target compound (CAS 2034386-23-5; MW 376.78; C₁₄H₁₄ClFN₂O₅S) is structurally differentiated from its closest commercially cataloged analog, 3-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034241-74-0; MW 408.35; C₁₅H₁₅F₃N₂O₆S), by the substitution of the 4-trifluoromethoxy group with a 3-chloro-4-fluoro motif . The chlorine atom at the meta position increases electron-withdrawing character of the aryl ring, potentially enhancing the electrophilicity of the sulfonyl group and, consequently, the reactivity of the oxazolidine-2,4-dione ring toward active-site serine residues . The lower molecular weight (376.78 vs. 408.35) also translates to improved atom economy and altered permeability characteristics.

Physicochemical properties Lipophilicity SAR

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione Core: Impact on Hydrogen-Bonding and Metabolic Stability

The target compound contains an oxazolidine-2,4-dione core, whereas the direct sulfur analog, 3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795089-99-4), features a thiazolidine-2,4-dione ring [1]. Replacement of the ring oxygen with sulfur alters the hydrogen-bond acceptor strength of the carbonyl groups and increases ring lipophilicity. Literature on related oxazolidine-2,4-dione versus thiazolidine-2,4-dione scaffolds indicates that the oxazolidine-2,4-dione core generally exhibits superior metabolic stability due to reduced susceptibility to CYP450-mediated sulfur oxidation, while maintaining comparable or enhanced inhibitory potency against serine proteases [2][3].

Heterocyclic scaffold comparison Thiazolidinedione Oxazolidinedione

Best Research and Industrial Application Scenarios for 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione


Serine Protease Inhibitor Screening & Lead Optimization (HNE/Proteinase-3 Focus)

Scientists developing novel therapeutics for chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), or neutrophilic inflammation can procure CAS 2034386-23-5 as a core scaffold for structure-activity relationship (SAR) exploration. The N-sulfonyloxazolidine-2,4-dione motif has been experimentally validated as a pseudo-irreversible inhibitor of human neutrophil elastase (HNE) and proteinase-3, with second-order inactivation rate constants exceeding 10⁴ M⁻¹s⁻¹ for close analogs [1]. The 3-chloro-4-fluorophenyl substituent provides a distinct electronic profile for tuning potency and selectivity.

Chemical Probe Development for Target Engagement Studies

The compound's well-defined heterocyclic structure and compatibility with the piperidine-4-yl linker make it suitable for further derivatization (e.g., biotinylation or fluorophore conjugation) to create chemical probes for cellular target engagement and competitive activity-based protein profiling (ABPP). The pseudo-irreversible binding mode may enable washout-resistant labeling in live-cell assays [1].

Comparator for Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione Core Optimization

Medicinal chemistry teams evaluating heterocyclic core replacements can use CAS 2034386-23-5 as the oxazolidine-2,4-dione benchmark to directly compare potency, metabolic stability, and CYP inhibition profiles against its thiazolidine-2,4-dione matched pair (CAS 1795089-99-4). This head-to-head comparison is critical for making informed scaffold-selection decisions in serine protease drug discovery programs [2][3].

Sulfonyl Electrophilicity SAR Studies

The target compound, bearing a 3-chloro-4-fluorophenylsulfonyl group, serves as a valuable intermediate for systematic variation of sulfonyl aryl substituents. This enables a comprehensive SAR campaign to correlate Hammett σ constants with enzyme inactivation kinetics, guiding the design of next-generation inhibitors with optimized target residence time and selectivity [1][2].

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